Product packaging for Artilide fumarate(Cat. No.:CAS No. 133267-20-6)

Artilide fumarate

Cat. No.: B1247246
CAS No.: 133267-20-6
M. Wt: 857.2 g/mol
InChI Key: ZOFVDTOFQPSUIK-OMMCMWGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artilide fumarate is a class III antiarrhythmic agent provided for research use only in cardiovascular pharmacology studies. This compound is part of a group of antiarrhythmic drugs, including ibutilide, that are characterized by their ability to prolong the cardiac action potential duration and refractory period . The primary mechanism of action for class III antiarrhythmics like artilide involves the modulation of ion channels in cardiac cells. While specific data for artilide is limited, research on related compounds indicates that the mechanism typically involves delaying repolarization, often by blocking the rapid component of the delayed rectifier potassium current (IKr) . Some class III agents, such as ibutilide, exhibit a unique dual mechanism that also includes the activation of a slow, inward sodium current, which further contributes to action potential prolongation . Artilide has been referenced in analytical chemistry studies concerning the chiral separation of antiarrhythmic drug enantiomers , highlighting the importance of its specific stereochemical properties for investigative purposes. Researchers value this compound for studying the termination of atrial arrhythmias, such as atrial fibrillation and flutter, and for exploring the electrophysiological basis of cardiac repolarization . As a fumarate salt, the compound benefits from improved stability and aqueous solubility, facilitating its use in experimental solutions . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H72N4O10S2 B1247246 Artilide fumarate CAS No. 133267-20-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

133267-20-6

Molecular Formula

C42H72N4O10S2

Molecular Weight

857.2 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[4-[(1R)-4-(dibutylamino)-1-hydroxybutyl]phenyl]methanesulfonamide

InChI

InChI=1S/2C19H34N2O3S.C4H4O4/c2*1-4-6-14-21(15-7-5-2)16-8-9-19(22)17-10-12-18(13-11-17)20-25(3,23)24;5-3(6)1-2-4(7)8/h2*10-13,19-20,22H,4-9,14-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*19-;/m11./s1

InChI Key

ZOFVDTOFQPSUIK-OMMCMWGNSA-N

SMILES

CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCCCN(CCCC)CCC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCN(CCCC)CCC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O

Synonyms

artilide
artilide fumarate
N-(4-(4-(dibutylamino)-1-hydroxybutyl)phenyl)methanesulfonamide

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Artilide Fumarate

Overview of Multi-Step Organic Synthesis Approaches

A common synthetic route commences with a Friedel-Crafts acylation reaction, followed by a series of transformations including reduction and amination to construct the side chain. The sequence of these reactions can be varied to optimize yield and purity. youtube.com The introduction of the dibutylamino group is a critical step, often achieved through reductive amination or nucleophilic substitution. Each step in the synthesis requires careful control of reaction conditions to minimize the formation of byproducts and ensure the desired regioselectivity. The complexity of these multi-step sequences underscores the challenges in synthesizing structurally elaborate pharmaceutical compounds. rsc.org

Stereoselective Synthesis and Enantiomeric Control Strategies

The biological activity of artilide (B161096) is critically dependent on its stereochemistry at the secondary alcohol center. molaid.comethz.ch Therefore, achieving high enantiomeric purity is a paramount objective in its synthesis. Several strategies have been employed to control the stereochemical outcome of the reaction, primarily focusing on the asymmetric reduction of a prochiral ketone intermediate. wikipedia.org

Applications of Chiral Reducing Reagents (e.g., Diisopinocampheylborane)

A key strategy for establishing the desired (R)-configuration of the hydroxyl group in artilide is the use of chiral reducing agents. molaid.com Diisopinocampheylborane (Ipc₂BH) and its derivatives, such as (+)-B-chlorodiisopinocampheylborane (Ipc₂BCl), have proven to be highly effective for the enantioselective reduction of the prochiral ketone precursor to artilide. molaid.comresearchgate.netacs.org

The synthesis of (R)-artilide has been successfully achieved by reducing the corresponding prochiral ketone with (+)-B-chlorodiisopinocampheylborane. molaid.com This reaction proceeds with a high degree of stereoselectivity, yielding the desired (R)-enantiomer in significant enantiomeric excess. molaid.comresearchgate.net The choice of the specific chiral borane (B79455) reagent is crucial, as the stereochemical outcome is dictated by the chirality of the reagent. For instance, the use of the (-)-enantiomer of the reagent would lead to the formation of the (S)-enantiomer of the alcohol. molaid.com The mechanism of this reduction involves the formation of a six-membered ring transition state, where the steric bulk of the isopinocampheyl groups directs the hydride delivery to one face of the carbonyl group. researchgate.net

Table 1: Chiral Reducing Agents in Artilide Synthesis

Chiral Reagent Precursor Product Enantiomer Reference
(+)-B-chlorodiisopinocampheylborane Prochiral ketone (R)-Artilide molaid.com
(-)-B-chlorodiisopinocampheylborane Prochiral ketone (S)-Artilide molaid.com

Derivatization of Secondary Alcohols for Synthetic Pathway Optimization

The secondary alcohol group in artilide is a key functional handle that can be derivatized to facilitate analysis and optimize the synthetic pathway. smolecule.comgoogle.com Derivatization can be employed for several purposes, including enhancing the sensitivity of detection during chromatographic analysis and protecting the alcohol group during subsequent synthetic transformations. nih.gov

One notable application is the derivatization with 1-naphthyl isocyanate. researchgate.net This reaction converts the secondary alcohol into a carbamate (B1207046) derivative, which exhibits enhanced fluorescence. researchgate.net This increased fluorescence sensitivity is particularly useful for the accurate quantification of the enantiomers of artilide in biological fluids using high-performance liquid chromatography (HPLC) with a Pirkle column. researchgate.netisca.me This analytical method is crucial for pharmacokinetic studies and for determining the enantiomeric purity of the final product. Furthermore, the formation of esters or ethers can be used to protect the hydroxyl group during other chemical modifications of the molecule. diva-portal.org

Fumarate (B1241708) Salt Formation Techniques and Considerations

The conversion of the free base of artilide into its fumarate salt is a critical step in the final stages of its production. smolecule.com This salt formation is primarily performed to enhance the aqueous solubility and stability of the drug substance, which are crucial properties for its formulation and bioavailability. google.comresearchgate.net Artilide fumarate is a hemifumarate salt, meaning the stoichiometric ratio of artilide to fumaric acid is 2:1. medkoo.com

The process of forming the fumarate salt typically involves reacting the artilide free base with fumaric acid in a suitable solvent. smolecule.com The choice of solvent is important to ensure complete reaction and to facilitate the crystallization of the final salt. The crystalline nature of the salt can also influence its physical properties, and different polymorphic forms may exist. google.com Controlling the crystallization process is therefore essential to consistently produce the desired polymorph with optimal characteristics. The resulting this compound is a white to off-white powder with significantly improved water solubility compared to the free base. researchgate.net

Exploration of Chemical Reaction Pathways for Structural Elucidation and Modification

The chemical structure of artilide allows for various chemical transformations that can be used for its structural elucidation and the synthesis of related compounds or metabolites. smolecule.com The presence of the secondary alcohol, the aromatic ring, and the tertiary amine provides multiple sites for chemical modification.

Standard organic reactions such as oxidation, reduction, and substitution can be applied to artilide. smolecule.com For instance, oxidation of the secondary alcohol would yield the corresponding ketone. The aromatic ring can undergo electrophilic substitution reactions, though the conditions must be carefully chosen to avoid side reactions with the other functional groups. The tertiary amine can be quaternized or undergo other reactions typical of amines. These chemical transformations are not only valuable for confirming the structure of artilide but also for generating derivatives that may possess different pharmacological profiles or serve as analytical standards. acs.org

Preclinical Pharmacological Activity and Mechanistic Investigations of Artilide Fumarate

Electrophysiological Modulations in Isolated Cardiac Preparations and Cell Models

Ibutilide (B43762) Fumarate (B1241708) is a Class III antiarrhythmic agent that exerts significant effects on the electrophysiological properties of cardiac tissue. In isolated cardiac preparations and cellular models, its primary action is the prolongation of repolarization in both atrial and ventricular myocytes. nih.gov This effect is visibly manifested as a lengthening of the action potential duration (APD) and a corresponding increase in the QT interval on an electrocardiogram. Studies using monophasic action potential (MAP) recordings in human atrial and ventricular tissue have demonstrated that Ibutilide prolongs MAP duration, a key indicator of its repolarizing effect. nih.gov

The prolongation of the action potential duration by Ibutilide Fumarate is achieved through a unique dual mechanism that distinguishes it from many other Class III agents.

Blockade of the Delayed Rectifier Potassium Current (IKr): In addition to its effects on the sodium current, Ibutilide also blocks the rapid component of the delayed rectifier potassium current (IKr). nih.gov The IKr is a crucial outward current responsible for initiating cardiac repolarization. By inhibiting this current, Ibutilide further delays repolarization, contributing to the extension of the action potential duration. nih.gov While some early research suggested this mechanism might not be clinically relevant, subsequent studies have confirmed that Ibutilide is a potent blocker of IKr. nih.govnih.gov

At higher, non-clinical concentrations in in vitro settings, Ibutilide may paradoxically shorten the action potential duration. nih.gov

A direct consequence of prolonging the action potential duration is the extension of the effective refractory period (ERP) in cardiac tissue. Ibutilide has been shown to consistently increase the ERP in both atrial and ventricular myocardium. nih.govnih.gov This is a critical component of its antiarrhythmic effect, as a longer refractory period makes the cardiac tissue less susceptible to premature stimuli that can initiate or sustain reentrant arrhythmias.

Studies in models with accessory pathways have demonstrated that Ibutilide prolongs the antegrade ERP of the atrioventricular node and the accessory pathway itself. researchgate.net Furthermore, the relative and effective refractory periods of the His-Purkinje system are also increased following Ibutilide administration. researchgate.net

Effects of Ibutilide on Electrophysiological Parameters
ParameterEffectUnderlying MechanismReference
Action Potential Duration (APD)ProlongedEnhancement of INa-s and Blockade of IKr nih.govnih.gov
Effective Refractory Period (ERP)ProlongedDirect consequence of APD prolongation nih.govresearchgate.net
Atrial RefractorinessProlongedAPD prolongation in atrial myocytes nih.gov
Ventricular RefractorinessProlongedAPD prolongation in ventricular myocytes nih.gov

Investigation of Interaction with Specific Biological Targets and Ion Channels

The antiarrhythmic actions of Ibutilide Fumarate are rooted in its direct interaction with specific cardiac ion channels. The primary biological targets identified in preclinical investigations are:

Slow Sodium Channels: Ibutilide uniquely enhances the activity of a late or slow component of the sodium current, which flows during the plateau of the action potential. nih.gov

hERG/IKr Potassium Channels: The compound is a potent inhibitor of the voltage-gated potassium channel KCNH2, which conducts the IKr current. drugbank.com It is believed to bind within the channel's pore to exert its blocking effect. drugbank.com

The interaction with these two distinct ion channels results in a net increase in inward current during the action potential plateau, leading to the observed delay in repolarization. drugbank.com

The primary mechanism of action of Ibutilide Fumarate is considered to be the direct modulation of ion channel function. Preclinical literature does not extensively support the involvement of major intracellular signaling cascades (e.g., protein kinase A or C pathways) in mediating its primary electrophysiological effects. Instead, the drug appears to bind directly to the channel proteins.

However, separate research into the cytoprotective effects of Ibutilide has suggested an influence on cellular stress pathways. In a study using neonatal rat cardiomyocytes, Ibutilide was found to protect against hydrogen peroxide-induced injury by inhibiting endoplasmic reticulum and mitochondrial stress pathways. This was associated with a decrease in the pro-apoptotic Bax/Bcl-2 ratio, suggesting an anti-apoptotic effect. This protective action appears to be distinct from its primary antiarrhythmic mechanism.

Preclinical In Vivo Antiarrhythmic Efficacy Studies in Non-Human Models (e.g., Canine Myocardial Infarction Models)

The antiarrhythmic efficacy of Ibutilide Fumarate has been evaluated in various non-human models, including canine models of myocardial infarction, which are highly relevant for studying ventricular arrhythmias.

In a key preclinical study, the effects of Ibutilide were assessed in dogs 24 hours after experimentally induced myocardial infarction. This model is characterized by the presence of both spontaneous and electrically inducible ventricular arrhythmias. The efficacy of Ibutilide was compared directly with the Class III agent sotalol (B1662669) and the Class IC agent encainide. Other canine studies have used models of pacing-induced cardiomyopathy or complete atrioventricular (AV) block to investigate the electrophysiological and proarrhythmic effects of Ibutilide. nih.govnih.gov

In the 24-hour canine myocardial infarction model, Ibutilide demonstrated significant efficacy in suppressing electrically induced ventricular arrhythmias. Intravenous administration of Ibutilide prevented the induction of ventricular tachycardia in 100% of the dogs that were previously inducible. This potent antiarrhythmic action was directly correlated with significant increases in ventricular refractoriness and the duration of the monophasic action potential.

Interestingly, while highly effective against induced arrhythmias, Ibutilide did not significantly decrease the incidence of spontaneous ventricular arrhythmias in the same model. This contrasts with the Class IC agent encainide, which was less effective at preventing induced arrhythmias but did significantly reduce spontaneous ectopy.

Comparative Efficacy in a Canine Myocardial Infarction Model
DrugPrevention of Induced Ventricular ArrhythmiasSuppression of Spontaneous Ventricular Arrhythmias
Ibutilide100% effectiveNo significant decrease
Sotalol75% effectiveNo significant decrease
Encainide20% effectiveSignificant reduction

These findings underscore that the mechanism of prolonging repolarization and refractoriness is highly effective for preventing the initiation of reentrant ventricular arrhythmias, which are often triggered by programmed electrical stimulation.

Effects on Ventricular Refractoriness in Animal Models

Artilide (B161096) fumarate, a class III antiarrhythmic agent, has been observed to consistently prolong ventricular repolarization and, consequently, the ventricular effective refractory period (VERP) in various animal models. This effect is a hallmark of its class III activity and is central to its antiarrhythmic potential. The primary mechanism underlying this action is the enhancement of the inward depolarizing, slow sodium current, which contributes to delaying the repolarization phase of the cardiac action potential. nih.gov

Investigations in canine models have provided significant insights into the effects of artilide fumarate on ventricular refractoriness. Studies have shown that the compound prolongs the action potential duration and the effective refractory period of the ventricle. researchgate.net In a canine model of pacing-induced cardiomyopathy, this compound was found to significantly prolong ventricular repolarization in a manner that was both dose-dependent and exhibited reverse use-dependency. nih.gov

Further research in a canine model of heart failure demonstrated that this compound significantly prolonged the VERP. nih.gov This is a critical finding, as alterations in ventricular refractoriness are key in the management of ventricular arrhythmias. The prolongation of the refractory period makes the ventricular myocardium less susceptible to re-entrant arrhythmias, which are a common mechanism for ventricular tachycardia and fibrillation.

In addition to its primary mechanism on the slow sodium current, it has been suggested that this compound may also block the delayed rectifier potassium current, although the clinical relevance of this particular action is not yet fully established. nih.gov The effects of this compound on ventricular refractoriness have also been studied in rabbit models, particularly in the context of assessing proarrhythmic potential. nih.gov

The following table summarizes the observed effects of this compound on the ventricular effective refractory period in a preclinical animal study.

Animal ModelParameterBaseline (ms)Post-Artilide Fumarate (ms)
Canine Heart Failure ModelVentricular Effective Refractory Period (VERP)178 ± 9.6208 ± 8.9

Data from a study on the effects of this compound in a canine heart failure model, showing a significant prolongation of the ventricular effective refractory period. nih.gov

Analytical Research Methodologies for Artilide Fumarate

Chromatographic Techniques for Separation and Quantitation

Chromatography, a cornerstone of analytical chemistry, offers powerful solutions for the analysis of Artilide (B161096) fumarate (B1241708). High-Performance Liquid Chromatography (HPLC) is a particularly valuable tool, enabling both the separation of its stereoisomers and the profiling of its impurities.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Artilide fumarate possesses a stereogenic center, meaning it exists as a pair of enantiomers, which are non-superimposable mirror images of each other. nih.govresearchgate.netresearchgate.net Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are of paramount importance. csfarmacie.cz Chiral HPLC is the premier technique for achieving this separation. researchgate.net

To facilitate the chiral separation and enhance detection sensitivity, a pre-column derivatization step is often employed. researchgate.net The reaction of this compound with 1-naphthyl isocyanate is a key strategy. nih.govresearchgate.net This derivatization not only converts the enantiomers into diastereomers, which are more easily separated by chromatography, but also introduces a fluorescent tag. researchgate.netmdpi.com This significantly improves the sensitivity of fluorescence detection, allowing for the quantification of very low concentrations of each enantiomer. nih.govresearchgate.net

The separation of the derivatized enantiomers is accomplished using a chiral stationary phase (CSP). researchgate.netijrpr.com A Pirkle column, which is a type of CSP, has proven effective for this purpose. nih.govresearchgate.netresearchgate.net The specific Pirkle column used contains a covalent 3,5-dinitrobenzoyl-D-phenylglycine stationary phase. nih.govresearchgate.net The chiral environment of the stationary phase interacts differently with each of the diastereomeric derivatives, leading to their differential retention and, consequently, their separation. researchgate.net Pirkle-type CSPs are known for their durability due to the covalent bonding of the chiral selector to the silica (B1680970) support. hplc.eu

Table 1: Key Components in Chiral HPLC of this compound

ComponentRole
This compound The analyte containing a stereogenic center. nih.gov
1-Naphthyl Isocyanate Derivatizing agent to form diastereomers and enhance fluorescence. nih.govresearchgate.net
Pirkle Column (Chiral Stationary Phase) Provides the chiral environment for the separation of enantiomers. nih.govresearchgate.net
Fluorescence Detector Enables sensitive quantitation of the separated enantiomers. nih.gov

To streamline the analytical process, column-switching HPLC systems have been developed. nih.govmdpi.com These systems automate the transfer of the analyte from one column to another, often from an achiral pre-column to a chiral analytical column. scribd.comnih.gov This technique can significantly reduce analysis time. For instance, a developed system reduced the analysis time for artilide to 19 minutes per sample. nih.govresearchgate.net Such systems can be designed to handle two samples simultaneously, further increasing throughput. nih.gov The integration of relay-operated switching of detector outputs allows for the collection of both achiral and chiral chromatographic data into a single data acquisition channel. nih.gov

Development of HPLC Methods for Impurity Profiling and Related Substances

Ensuring the purity of a pharmaceutical compound is critical. HPLC methods are essential for developing an impurity profile, which details the identified and unidentified impurities present in the drug substance. chromatographyonline.comajptr.com These methods must be capable of separating the main compound from all potential impurities, which may include starting materials, by-products, and degradation products. ajptr.com

The development of a robust HPLC method for impurity profiling involves a systematic approach. americanpharmaceuticalreview.com This includes the screening of various columns and mobile phase compositions to achieve the desired selectivity and resolution. chromatographyonline.com Reversed-phase HPLC is a commonly used mode for this purpose. chromatographyonline.com The goal is to develop a method that is specific, stable, and sensitive enough to detect impurities at very low levels. ijstr.org For early-stage development, flexible and selective methods with large peak capacity are beneficial for observing new or unexpected impurities. americanpharmaceuticalreview.com

Table 2: Considerations for HPLC Impurity Method Development

ParameterObjective
Specificity Ensure no interference from other components at the retention time of the main peak and impurities. ijstr.org
Stability The method should be robust to small, deliberate changes in parameters like mobile phase pH. ijstr.org
Sensitivity The method should be able to detect and quantify impurities at low levels (e.g., <0.05%). americanpharmaceuticalreview.com
Resolution Achieve adequate separation between the main peak and all impurity peaks. americanpharmaceuticalreview.com

Spectrophotometric Determination Approaches

While chromatographic methods are powerful, spectrophotometric methods can offer a simpler and more cost-effective alternative for the quantitative analysis of this compound in some contexts, particularly for bulk drug substance. isca.meisca.me These methods are based on the principle that the analyte absorbs light at a specific wavelength. researchgate.net

One approach involves the formation of a colored ion-association complex between this compound and an acid dye, such as Trapaeolin OOO (TPOOO), under acidic conditions. isca.meisca.me This complex can be extracted into an organic solvent like chloroform (B151607) and its absorbance measured at a specific wavelength, for example, 485 nm. isca.me The intensity of the color is directly proportional to the concentration of the drug, forming the basis for quantification. researchgate.net The development of such a method requires the optimization of several parameters, including the type and concentration of the acid and dye, the choice of the organic solvent, and the extraction conditions. isca.me While no specific spectrophotometric methods for this compound itself are detailed in the provided search results, the principles have been applied to the structurally related compound, ibutilide (B43762), suggesting their potential applicability. isca.meisca.me

Derivatives and Structure Activity Relationship Sar Studies of Artilide Fumarate

Synthesis and Characterization of Artilide (B161096) Analogs and Related Compounds

The synthesis of artilide and its structurally related analogs, such as ibutilide (B43762), involves multi-step chemical processes. smolecule.com A key structural feature of this class of compounds is the N-[(ω-amino-1-hydroxyalkyl)phenyl]methanesulfonamide backbone. nih.gov The synthesis of these derivatives is described in the scientific literature, outlining the methods to create a series of related compounds to evaluate their cardiac electrophysiological properties. acs.orgnih.gov

The general synthetic pathway allows for the modification of several key structural components. These include alterations to the amino group substituents, the length of the alkyl chain connecting the amino group and the hydroxyl-bearing carbon, and substitutions on the phenyl ring. For instance, in the synthesis of ibutilide, which is closely related to artilide, the process results in N-[4-[4-(ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide. researchgate.netnih.gov Artilide itself is the R-(+)-enantiomer of N-[4-[4-(di-n-butylamino)-1-hydroxybutyl]-phenyl]methanesulfonamide. researchgate.net

The synthesis of radiolabeled versions of these compounds, such as carbon-14 (B1195169) labeled ibutilide and tritium-labeled artilide, has also been developed to support drug disposition and metabolism studies. researchgate.net Characterization of these synthesized analogs is typically accomplished using standard analytical techniques, including magnetic resonance spectroscopy, to confirm their molecular structures. nih.gov Furthermore, methods like high-performance liquid chromatography (HPLC) have been developed for the separation and quantification of enantiomers, which is crucial given the stereochemical nature of these compounds. ijstr.orgresearchgate.net

Comparative Electrophysiological Profiles of Artilide and Structurally Related Agents (e.g., Ibutilide)

Artilide and its analogs, particularly ibutilide, are classified as class III antiarrhythmic agents because they primarily act by prolonging the action potential duration and the effective refractory period (ERP) in cardiac cells. researchgate.netsmolecule.com In vitro studies on rabbit heart tissue preparations have been instrumental in defining the electrophysiological profiles of these compounds. researchgate.netnih.gov These studies show that agents like ibutilide selectively prolong the ERP of the papillary muscle. researchgate.netnih.gov

In vivo studies in canine models have further elucidated their effects. Artilide has been shown to produce significant electrophysiological effects in dogs post-myocardial infarction. smolecule.comresearchgate.net Similarly, ibutilide increases the ventricular refractory period in the canine heart and is effective in preventing ventricular arrhythmias. researchgate.netnih.gov When compared to the established class III agent sotalol (B1662669), ibutilide was found to be approximately 10-30 times more potent in a canine model of post-infarction ventricular arrhythmias. researchgate.netnih.gov

The primary mechanism involves the modulation of ion channels responsible for cardiac repolarization. The electrophysiological effects of ibutilide in humans have been studied during atrial flutter, where it was shown to prolong the atrial flutter cycle length and increase the ERP. nih.gov This prolongation of the refractory period is a key factor in the termination of re-entrant arrhythmias. nih.govnih.gov

Table 1: Comparative Electrophysiological Effects of Ibutilide and Dofetilide in Canine Models

ParameterIbutilide EffectDofetilide EffectReference
Primary Mechanism Prolongs effective refractory periodProlongs effective refractory period nih.govnih.gov
Atrial ERP IncreasesIncreases by 22% nih.govnih.gov
Conduction Velocity No significant changeSlowed by 16% at faster pacing rates nih.gov
Wavelength IncreasesIncreases by 20% nih.gov
Dispersion of Refractoriness ReducesReduces by 24% nih.gov

Influence of Stereochemistry on Biological Activity and Pharmacological Selectivity

Stereochemistry is a critical determinant of the biological activity and pharmacological properties of N-[(ω-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives. unimi.itnih.govijpsjournal.com Artilide is specifically the R-(+)-enantiomer of its chemical structure, while ibutilide is a racemic mixture of its respective enantiomers. researchgate.netacs.org The spatial arrangement of atoms, particularly at the chiral center bearing the hydroxyl group, significantly impacts the interaction of these compounds with their biological targets. nih.govnih.gov

The importance of chirality is a well-established principle in pharmacology, as different enantiomers of a drug can exhibit different potency, efficacy, and even different pharmacological actions. unimi.itnih.govijpsjournal.comgoogleapis.com In the context of artilide and its analogs, the specific stereoisomer can influence its binding to ion channels, leading to variations in electrophysiological effects. nih.gov The development of synthetic methods that allow for the creation of specific, pure enantiomers (chiral synthesis) has been essential for studying these differences. acs.org

For example, the synthesis of both the individual enantiomers of ibutilide and the specific R-(+)-enantiomer that constitutes artilide has allowed for comparative investigations. researchgate.netacs.org These studies help to isolate the activity of each stereoisomer and determine which configuration provides the optimal therapeutic profile. This stereoselectivity can affect not only the desired antiarrhythmic activity but also the potential for off-target effects. unimi.it

Table 2: Stereoisomer Designations of Artilide and Ibutilide

CompoundChemical NameStereochemistryReference
Artilide (R)-(+)-N-[4-[4-(di-n-butylamino)-1-hydroxybutyl]-phenyl]methanesulfonamideR-(+)-enantiomer researchgate.net
Ibutilide (±)-N-[4-[4-(ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamideRacemic mixture (contains both R and S enantiomers) researchgate.net

Rational Design Principles for Novel N-[(ω-Amino-1-hydroxyalkyl)phenyl]methanesulfonamide Derivatives

The development of novel N-[(ω-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives is guided by rational design principles derived from extensive structure-activity relationship (SAR) studies. nih.govnih.govnih.gov These studies systematically modify the chemical structure and evaluate the resulting impact on class III antiarrhythmic activity. acs.orgnih.gov The goal is to identify the key molecular features required for potency and selectivity. researchgate.net

The foundational SAR studies for this chemical series have identified several critical structural elements:

The Methanesulfonamide (B31651) Group: The N-methanesulfonamide group on the phenyl ring is a crucial feature for class III activity in this series.

The Hydroxyl Group: The presence of a hydroxyl group on the benzylic carbon (the carbon attached to the phenyl ring and the alkyl chain) is essential for activity.

The Amino Group: The nature of the substituents on the terminal amino group significantly influences potency. Studies have shown that large, lipophilic substituents on the nitrogen atom tend to increase potency. For example, ibutilide features an ethyl and a heptyl group, contributing to its high potency. researchgate.netnih.gov

The Alkyl Chain: The length of the carbon chain separating the hydroxyl group from the terminal nitrogen is also a determinant of activity. A four-carbon chain (butyl) has been found to be optimal in many of the most potent compounds, including artilide and ibutilide. researchgate.netnih.gov

These principles, derived from the systematic synthesis and in vitro testing of a wide range of analogs, provide a roadmap for designing new compounds with potentially improved properties. acs.orgnih.govnih.gov

Table 3: Summary of Structure-Activity Relationships (SAR) for N-[(ω-Amino-1-hydroxyalkyl)phenyl]methanesulfonamide Derivatives

Structural FeatureModificationImpact on ActivityReference
Amino Group (Terminal N) Increased size/lipophilicity of substituentsGenerally increases potency nih.gov
Alkyl Chain Length Variation from four carbonsGenerally decreases potency nih.gov
Benzylic Carbon Absence of hydroxyl groupLoss of activity nih.gov
Phenyl Ring Substituent MethanesulfonamideEssential for class III activity in this series acs.orgnih.gov

Advanced Research Perspectives and Methodological Innovations for Artilide Fumarate

Computational Chemistry and Molecular Modeling in Lead Optimization and Mechanistic Prediction

The development and refinement of antiarrhythmic drugs like artilide (B161096) fumarate (B1241708) can be significantly enhanced through the application of computational chemistry and molecular modeling. These in silico approaches offer powerful tools for lead optimization and for predicting the mechanistic basis of a drug's therapeutic and adverse effects. While specific computational studies on artilide fumarate are not extensively documented in publicly available literature, the established methodologies in structure-based drug discovery provide a clear framework for its future investigation. researchgate.netnih.govgoogleapis.com

Computational techniques are pivotal in the hit-to-lead and lead optimization stages of drug discovery. nih.gov For a compound like this compound, which is known to be a class III antiarrhythmic agent, molecular docking and molecular dynamics simulations could be employed to elucidate its binding mode to its primary target, the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. dcchemicals.com These simulations can predict the three-dimensional structure of the drug-channel complex, highlighting key interactions between the ligand and the amino acid residues of the binding site. researchgate.netnih.gov Such insights are invaluable for designing new analogs with improved affinity, selectivity, and pharmacokinetic properties.

Moreover, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of this compound and its derivatives with their biological activity. googleapis.com By building a predictive model, researchers can virtually screen a large library of compounds to identify those with the highest potential for desired antiarrhythmic activity and the lowest potential for off-target effects. The Fragment Molecular Orbital (FMO) method can also be utilized to gain a deeper understanding of the chemical nature of the interactions between this compound and its receptor.

The table below illustrates a hypothetical application of computational tools in the lead optimization of this compound.

Computational ToolApplication in this compound ResearchPotential Outcome
Molecular Docking Predicting the binding pose of this compound within the hERG ion channel. nih.govmdpi.commdpi.comresearchgate.netIdentification of key amino acid residues involved in binding; guiding the design of more potent analogs.
Molecular Dynamics Simulating the dynamic behavior of the this compound-hERG channel complex over time. nih.govUnderstanding the stability of the binding and the conformational changes induced by the drug.
QSAR Correlating structural features of artilide analogs with their antiarrhythmic activity.A predictive model to prioritize the synthesis of novel compounds with enhanced efficacy.
In Silico ADMET Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new analogs. mdpi.comEarly identification of candidates with unfavorable pharmacokinetic or toxicity profiles.

Application of Advanced In Vitro Systems for Mechanistic Assessment (e.g., Human Stem Cell-Derived Cardiomyocytes for Cardiac Electrophysiology Research)

Advanced in vitro systems, particularly human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), represent a transformative technology for assessing the cardiac electrophysiological effects of drugs like this compound. nih.govnih.gov These cells provide a human-relevant model for studying the mechanisms of action and for predicting the proarrhythmic potential of cardioactive compounds. nih.govnih.govresearchgate.netaxionbiosystems.com

hiPSC-CMs can be cultured as monolayers or in three-dimensional structures, such as engineered heart tissues, and their electrical activity can be monitored using techniques like multi-electrode arrays (MEAs) and patch-clamping. nih.gov MEA recordings can measure field potential duration (FPD), which is an in vitro surrogate for the clinical QT interval. nih.gov The application of this compound to hiPSC-CMs would allow for a detailed characterization of its effects on action potential duration, repolarization kinetics, and the induction of arrhythmias like early afterdepolarizations (EADs). nih.govcapes.gov.br

The following table outlines the potential applications of hiPSC-CMs in the mechanistic assessment of this compound.

hiPSC-CM AssayParameter MeasuredRelevance for this compound
Multi-electrode Array (MEA) Field Potential Duration (FPD), Beat Rate, Arrhythmia Incidence. nih.govresearchgate.netAssessment of QT prolongation potential and proarrhythmic risk.
Patch Clamp Action Potential Duration (APD), Ion Channel Currents (e.g., IKr, IKs). nih.govDirect measurement of the effect on specific ion channels and action potential morphology.
Calcium Imaging Intracellular Calcium Transients.Evaluation of effects on calcium handling, which is crucial for cardiac contractility and arrhythmogenesis.
3D Engineered Heart Tissue Contractile Force, Conduction Velocity.Assessment of the drug's impact on myocardial tissue-level function.

Methodological Advancements in Asymmetric Synthesis and Chiral Resolution relevant to this compound

This compound possesses a chiral center at the secondary alcohol group, meaning it exists as two enantiomers. dcchemicals.comcapes.gov.br The differential pharmacological activity and potential for stereospecific metabolism of enantiomers necessitate the development of efficient methods for their asymmetric synthesis and chiral resolution.

A key advancement in the synthesis of enantiomerically pure this compound involves the asymmetric reduction of the corresponding prochiral ketone. Specifically, the syntheses of (R)-artilide fumarate and its (S)-enantiomer have been achieved through the reduction of the prochiral ketone precursor using (+) and (-)-B-chlorodiisopinocampheylborane, respectively. researchgate.net This method provides a direct route to the desired enantiomer with high stereoselectivity. The field of asymmetric synthesis continues to evolve, with new chiral catalysts and reagents being developed that could offer even more efficient and scalable routes to chiral amines and alcohols. acs.orgfrancis-press.comgrafiati.comnih.govresearchgate.net

For the separation of the enantiomers of this compound, high-performance liquid chromatography (HPLC) has proven to be a robust method. A widely adopted approach involves the derivatization of the racemic mixture with a chiral derivatizing agent, such as 1-naphthyl isocyanate, followed by separation on a chiral stationary phase (CSP). dcchemicals.comcapes.gov.brscribd.com The Pirkle column, which contains a covalent 3,5-dinitrobenzoyl-D-phenylglycine stationary phase, has been successfully used for this purpose. dcchemicals.comcapes.gov.br This method allows for the accurate quantification of each enantiomer in biological fluids. dcchemicals.com Advances in chiral chromatography, including the development of new and more selective CSPs, continue to enhance the efficiency and resolution of enantiomeric separations. mdpi.comchiralpedia.comnih.gov

The table below summarizes the key methods used for the asymmetric synthesis and chiral resolution of this compound.

MethodDescriptionApplication to this compound
Asymmetric Reduction Use of a chiral reducing agent to convert a prochiral ketone to a specific enantiomer of the alcohol.Synthesis of (R)- and (S)-artilide fumarate using (+) and (-)-B-chlorodiisopinocampheylborane. researchgate.net
Chiral HPLC Chromatographic separation of enantiomers using a chiral stationary phase.Resolution of derivatized artilide enantiomers on a Pirkle column for analytical purposes. dcchemicals.comcapes.gov.brscribd.com

Q & A

Q. How can researchers integrate multi-omics data to comprehensively evaluate this compound's mechanism of action?

  • Methodological Answer: Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using pathway analysis tools (e.g., Ingenuity Pathway Analysis). Validate hypotheses with CRISPR-Cas9 knockout models and orthogonal assays (e.g., ELISA) .

Methodological Tables

Table 1: Key Parameters for Stability Testing of this compound

ParameterRecommended ValueAnalytical Method
Storage Temperature-20°CHPLC (purity tracking)
Accelerated Conditions40°C/75% RH for 6 monthsForced degradation assay
Purity Threshold≥95%USP guidelines

Table 2: Experimental Design Framework for Pharmacological Studies

VariableRange/LevelsOptimization Tool
pH6.5–7.5Central Composite Design
Temperature25–37°CResponse Surface Methodology
Ion Concentration0.1–1.0 mMANOVA (p <0.05)

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